![molecular formula C22H20ClNO B261617 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its various applications.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide involves its binding to GPCRs. GPCRs are transmembrane proteins that play a crucial role in signal transduction in cells. They are involved in a wide range of physiological processes, including sensory perception, hormone secretion, and neurotransmitter release. By binding to GPCRs, this compound can modulate their activity and affect downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific GPCR it binds to. For example, if it binds to the dopamine receptor, it can affect dopamine signaling in the brain and have potential therapeutic effects for disorders such as Parkinson's disease and schizophrenia. If it binds to the histamine receptor, it can affect histamine signaling and have potential therapeutic effects for allergies and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide in lab experiments is its high affinity and selectivity for GPCRs. This makes it a useful tool for studying GPCR activity and developing new drugs that target these receptors. However, one limitation is that its effects can be dependent on the specific GPCR it binds to, which can make it difficult to generalize its effects across different systems.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide. One direction is to continue to study its effects on different GPCRs and explore its potential therapeutic applications for various diseases. Another direction is to develop new compounds based on its structure that have improved properties for drug development. Finally, there is a need for more research on the safety and toxicity of this compound, especially in the context of long-term use and potential environmental exposure.
Synthesemethoden
The synthesis of 2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with N-(2,5-dimethylphenyl)-N-phenylmethanamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide has various scientific research applications. It is commonly used as a ligand in receptor binding assays to study the activity of G protein-coupled receptors (GPCRs). It is also used in the development of new drugs that target GPCRs, which are important drug targets for various diseases.
Eigenschaften
Molekularformel |
C22H20ClNO |
---|---|
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
2-chloro-N-[(2,5-dimethylphenyl)-phenylmethyl]benzamide |
InChI |
InChI=1S/C22H20ClNO/c1-15-12-13-16(2)19(14-15)21(17-8-4-3-5-9-17)24-22(25)18-10-6-7-11-20(18)23/h3-14,21H,1-2H3,(H,24,25) |
InChI-Schlüssel |
RZJCXNYVDNKREI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.